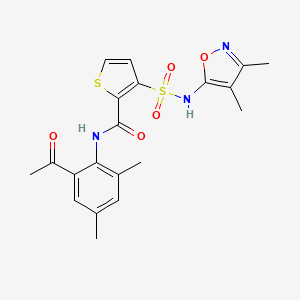

TBC3711

Description

structure in first source

Structure

3D Structure

Properties

IUPAC Name |

N-(2-acetyl-4,6-dimethylphenyl)-3-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O5S2/c1-10-8-11(2)17(15(9-10)14(5)24)21-19(25)18-16(6-7-29-18)30(26,27)23-20-12(3)13(4)22-28-20/h6-9,23H,1-5H3,(H,21,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAYNHDZSSDUYHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C(=O)C)NC(=O)C2=C(C=CS2)S(=O)(=O)NC3=C(C(=NO3)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90190904 | |

| Record name | TBC 3711 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349453-49-2, 374680-51-0 | |

| Record name | TBC-3711 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0349453492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TBC 3711 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0374680510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TBC-3711 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05407 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TBC 3711 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TBC-3711 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BDP0YZR82B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

TBC3711: A Comprehensive Technical Review of its Pharmacology and Toxicology

For Researchers, Scientists, and Drug Development Professionals

Abstract

TBC3711 is a potent and highly selective endothelin A (ETA) receptor antagonist that has been investigated for its therapeutic potential in cardiovascular diseases, including congestive heart failure, hypertension, and pulmonary hypertension.[1] This technical guide provides an in-depth overview of the pharmacology and available toxicological information for this compound. It includes a detailed description of its mechanism of action, pharmacokinetic profile, and a summary of key in vitro and in vivo data. While specific preclinical toxicology data for this compound is limited in the public domain, this guide outlines the standard toxicological assessments required for such a compound and presents generalized experimental workflows.

Introduction

Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that plays a crucial role in vascular homeostasis.[2] Its effects are mediated through two receptor subtypes: the endothelin A (ETA) receptor, which is primarily located on vascular smooth muscle cells and mediates vasoconstriction and cell proliferation, and the endothelin B (ETB) receptor, which is found on endothelial cells and mediates vasodilation through the release of nitric oxide and prostacyclin.[2] In various cardiovascular diseases, the endothelin system is upregulated, leading to sustained vasoconstriction and vascular remodeling.

This compound was developed as a second-generation ETA receptor antagonist with high selectivity and oral bioavailability, offering a potential therapeutic advantage in blocking the deleterious effects of ET-1.[3][4]

Pharmacology

Mechanism of Action

This compound is a competitive antagonist of the endothelin A (ETA) receptor.[1] By selectively blocking this receptor, this compound inhibits the downstream signaling cascade initiated by the binding of endothelin-1 (ET-1). This blockade prevents ET-1-mediated vasoconstriction and smooth muscle cell proliferation.[1] The high selectivity of this compound for the ETA receptor over the ETB receptor is a key feature, as the ETB receptor is involved in the clearance of ET-1 and the production of vasodilatory mediators.[1]

Signaling Pathway

The binding of ET-1 to the ETA receptor, a G-protein coupled receptor (GPCR), activates multiple downstream signaling pathways. This compound competitively inhibits this initial binding step. A diagram of the ETA receptor signaling pathway is provided below.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the antagonism of ET-1-induced vasoconstriction. Preclinical studies have demonstrated its ability to inhibit the pressor response to exogenous ET-1.

| Parameter | Value | Species | Reference |

| ETA Receptor Binding Affinity (IC50) | 0.08 nM | Rat | [3][4] |

| ETA/ETB Receptor Selectivity | >441,000-fold | Rat | [3][4] |

Pharmacokinetics

This compound has demonstrated favorable pharmacokinetic properties, including high oral bioavailability in preclinical and clinical studies.

| Parameter | Value | Species | Notes | Reference |

| Oral Bioavailability | ~100% | Rat | [3][4] | |

| Oral Bioavailability | >80% | Human | Phase I Clinical Trial | [3][4] |

| Terminal Elimination Half-life (t1/2) | 6-7 hours | Human | Phase I Clinical Trial | [3][4] |

| Time to Maximum Plasma Concentration (Tmax) | 2.5 - 3 hours | Human | Oral administration | [3] |

Experimental Protocols

A generalized protocol for determining the in vitro receptor binding affinity of a compound like this compound would involve the following steps:

-

Membrane Preparation: Membranes are prepared from cells recombinantly expressing the human ETA or ETB receptor.

-

Radioligand Binding: A constant concentration of a radiolabeled endothelin ligand (e.g., [125I]-ET-1) is incubated with the cell membranes.

-

Competition Binding: Increasing concentrations of the test compound (this compound) are added to compete with the radioligand for binding to the receptor.

-

Separation and Counting: The bound and free radioligand are separated by filtration, and the radioactivity of the filter-bound complex is measured using a gamma counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis.

A typical preclinical pharmacokinetic study in rats would follow this general workflow:

-

Animal Acclimatization: Male Sprague-Dawley rats are acclimatized to the laboratory conditions.

-

Drug Administration: this compound is administered orally (e.g., via gavage) or intravenously at a defined dose.

-

Blood Sampling: Blood samples are collected at predetermined time points post-dosing from the tail vein or another appropriate site.

-

Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored frozen until analysis.

-

Bioanalysis: The concentration of this compound in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters (e.g., AUC, Cmax, Tmax, t1/2, and bioavailability).

Toxicology

While specific, publicly available toxicology data for this compound is limited, a comprehensive toxicological evaluation is a mandatory component of drug development. The following sections describe the standard battery of toxicology studies that a compound like this compound would undergo.

General Toxicology Studies

These studies are designed to characterize the toxic effects of a new drug with respect to target organs, dose-dependence, exposure relationship, and reversibility.

-

Acute Toxicity: Determines the effects of a single, high dose of the drug.

-

Sub-chronic Toxicity: Evaluates the effects of repeated daily dosing over a period of 2 to 13 weeks.

-

Chronic Toxicity: Assesses the long-term effects of the drug, typically over 6 to 12 months.

Genetic Toxicology

This series of tests evaluates the potential of a drug to cause damage to DNA.

-

Ames Test (Bacterial Reverse Mutation Assay): Screens for the ability of the drug to cause mutations in bacterial strains.

-

In Vitro Chromosomal Aberration Assay: Assesses the potential of the drug to induce structural chromosomal damage in mammalian cells.

-

In Vivo Micronucleus Test: Detects damage to chromosomes or the mitotic apparatus in rodents.

Carcinogenicity Studies

These long-term studies (typically 2 years in rodents) are conducted to identify the tumorigenic potential of a drug.

Reproductive and Developmental Toxicology

These studies investigate the potential adverse effects of the drug on fertility, embryonic and fetal development, and postnatal development.

Generalized Toxicology Assessment Workflow

The following diagram illustrates a typical workflow for the toxicological assessment of a new pharmaceutical compound.

Conclusion

This compound is a highly potent and selective ETA receptor antagonist with a promising pharmacokinetic profile, including excellent oral bioavailability in humans. Its mechanism of action is well-defined, and it has shown potential in preclinical models of cardiovascular disease. While detailed public information on its toxicology is scarce, it would have undergone a rigorous battery of safety assessments as part of its clinical development program. This guide provides a comprehensive overview of the available pharmacological data and the standard toxicological evaluation process for a compound of this class, serving as a valuable resource for researchers and drug development professionals.

References

TBC3711: A Comprehensive Technical Guide to its Endothelin Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of TBC3711 for endothelin (ET) receptors. This compound is a potent and highly selective antagonist for the endothelin A (ETA) receptor, a key player in vasoconstriction and cell proliferation. This document summarizes the available quantitative binding data, details the experimental methodologies used to determine binding affinity, and visualizes the relevant signaling pathways and experimental workflows.

Core Concepts: Endothelin Receptors and this compound

The endothelin system plays a crucial role in vascular homeostasis. The biological effects of endothelins are mediated through two G protein-coupled receptors: ETA and ETB. Activation of ETA receptors, primarily located on vascular smooth muscle cells, leads to potent vasoconstriction and cell proliferation. In contrast, ETB receptors, found on endothelial cells, mediate vasodilation through the release of nitric oxide and prostacyclin, and also play a role in the clearance of circulating endothelin-1 (ET-1).

This compound is a next-generation, orally bioavailable small molecule that acts as a competitive antagonist of the ETA receptor.[1] Its high selectivity for the ETA receptor over the ETB receptor makes it a valuable tool for dissecting the physiological and pathological roles of the endothelin system and a promising therapeutic candidate for conditions characterized by excessive ETA receptor activation, such as pulmonary arterial hypertension and resistant hypertension.[1]

Quantitative Binding Affinity Data

The binding affinity of this compound for human endothelin receptors has been determined through competitive radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor, with a lower Ki value indicating a higher affinity.

| Compound | Receptor Subtype | Ki (nM) | Ki (µM) | Selectivity (ETA/ETB) |

| This compound | ETA | 0.08 | 0.00008 | >100,000-fold |

| This compound | ETB | 26,300 | 26.3 |

Data sourced from Perreault et al., 2001, as cited in a broader review.

This remarkable selectivity of over 100,000-fold for the ETA receptor underscores the precision with which this compound targets a specific component of the endothelin system.[1]

Experimental Protocols: Radioligand Binding Assay

The determination of this compound's binding affinity for endothelin receptors is typically achieved through a competitive radioligand binding assay. The following is a generalized protocol based on standard methodologies for this type of experiment.

Materials and Reagents

-

Cell Membranes: Membranes prepared from cells recombinantly expressing either human ETA or ETB receptors.

-

Radioligand: [¹²⁵I]-ET-1 (a high-affinity, non-selective endothelin receptor agonist).

-

Competitor: this compound at a range of concentrations.

-

Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations (e.g., 5 mM MgCl₂) and protease inhibitors.

-

Non-specific Binding Control: A high concentration of a non-labeled, high-affinity endothelin receptor ligand (e.g., 1 µM ET-1) to determine the amount of non-specific binding of the radioligand.

-

Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/C) pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding.

-

Scintillation Counter: For measuring the radioactivity retained on the filters.

Experimental Workflow

The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the binding affinity of this compound.

Caption: Workflow for a competitive radioligand binding assay.

Detailed Methodological Steps

-

Membrane Preparation: Cells expressing the receptor of interest are harvested and homogenized in a cold buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

-

Assay Setup: The assay is typically performed in a 96-well plate format. To each well, the following are added in order:

-

Assay buffer.

-

A fixed concentration of [¹²⁵I]-ET-1 (typically at or below its Kd for the receptor).

-

Increasing concentrations of the unlabeled competitor, this compound.

-

For total binding wells, only the radioligand and buffer are added with the membranes.

-

For non-specific binding wells, a saturating concentration of unlabeled ET-1 is added in addition to the radioligand.

-

-

Incubation: The reaction mixture is initiated by the addition of the cell membrane preparation. The plate is then incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution. The filters are then washed multiple times with ice-cold wash buffer to remove any unbound radioactivity.

-

Quantification: The radioactivity trapped on the filters is measured using a gamma or scintillation counter.

-

Data Analysis:

-

Specific Binding: Calculated by subtracting the non-specific binding from the total binding.

-

IC₅₀ Determination: The concentration of this compound that inhibits 50% of the specific binding of the radioligand is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

-

Ki Calculation: The IC₅₀ value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Signaling Pathways

The high selectivity of this compound for the ETA receptor allows for the specific blockade of its downstream signaling cascades. The following diagrams illustrate the canonical signaling pathways activated by ET-1 through both ETA and ETB receptors, and how this compound intervenes.

ETA Receptor Signaling Pathway

Caption: ETA receptor signaling and the inhibitory action of this compound.

ETB Receptor Signaling Pathway (for context)

Caption: ETB receptor signaling, which is largely unaffected by this compound.

Conclusion

This compound is a highly potent and selective ETA receptor antagonist. Its sub-nanomolar binding affinity for the ETA receptor, coupled with its exceptional selectivity over the ETB receptor, makes it a powerful tool for both basic research and clinical development. The methodologies outlined in this guide provide a framework for the continued investigation of this compound and other endothelin receptor modulators. The ability of this compound to specifically block the vasoconstrictive and proliferative signals mediated by the ETA receptor, while sparing the vasodilatory and clearance functions of the ETB receptor, highlights its potential as a targeted therapeutic agent.

References

TBC3711: A Technical Guide to its ETA Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the endothelin receptor modulator TBC3711, with a specific focus on its selectivity for the endothelin A (ETA) receptor. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and related fields.

Core Data Presentation: Receptor Binding Affinity

The selectivity of this compound for the ETA receptor over the ETB receptor is a key characteristic of its pharmacological profile. The following table summarizes the quantitative data on its binding affinities.

| Compound | Receptor | Binding Affinity (Ki) |

| This compound | ETA | 0.08 nM |

| This compound | ETB | 26.3 µM |

This significant difference in binding affinity underscores the high selectivity of this compound for the ETA receptor.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to determine the receptor selectivity of compounds like this compound.

Radioligand Binding Assay

This assay is a standard method for quantifying the affinity of a ligand for a receptor.

Objective: To determine the binding affinity (Ki) of this compound for the ETA and ETB receptors.

Materials:

-

Cell membranes prepared from cells expressing either human ETA or ETB receptors.

-

Radioligand: [¹²⁵I]-Endothelin-1 ([¹²⁵I]-ET-1).

-

This compound at various concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% BSA).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membranes, [¹²⁵I]-ET-1 (at a concentration near its Kd), and varying concentrations of this compound. For determination of non-specific binding, a high concentration of a non-labeled competing ligand (e.g., unlabeled ET-1) is added to a set of wells.

-

Equilibration: Incubate the plates at room temperature for a specified period (e.g., 2 hours) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assay: Calcium Mobilization

This assay measures the functional consequence of receptor activation or inhibition, in this case, the mobilization of intracellular calcium.

Objective: To assess the antagonist activity of this compound at the ETA and ETB receptors by measuring its ability to inhibit agonist-induced calcium mobilization.

Materials:

-

Cells stably expressing either human ETA or ETB receptors (e.g., HEK293 or CHO cells).

-

A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Agonist: Endothelin-1 (ET-1).

-

This compound at various concentrations.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

A fluorescent plate reader capable of kinetic reading.

Procedure:

-

Cell Plating: Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to near confluency.

-

Dye Loading: Incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 1 hour) at 37°C.

-

Washing: Gently wash the cells with assay buffer to remove excess dye.

-

Compound Addition: Add varying concentrations of this compound to the wells and incubate for a predetermined period to allow for receptor binding.

-

Agonist Stimulation: Place the plate in the fluorescent plate reader and initiate kinetic reading. After establishing a baseline fluorescence, add a fixed concentration of ET-1 (typically the EC₈₀) to all wells.

-

Fluorescence Measurement: Measure the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.

-

Data Analysis: The antagonist effect of this compound is determined by its ability to inhibit the ET-1-induced calcium signal. The IC50 value is calculated by plotting the percentage of inhibition against the concentration of this compound.

Visualizations

Endothelin Signaling Pathway

The binding of endothelin-1 (ET-1) to its receptors, ETA and ETB, triggers a cascade of intracellular signaling events. The ETA receptor is primarily found on vascular smooth muscle cells and mediates vasoconstriction and cell proliferation. The ETB receptor is located on endothelial cells, where it mediates vasodilation, and also on smooth muscle cells, where it can contribute to vasoconstriction. The signaling pathways involve G-protein coupling, activation of phospholipase C (PLC), and subsequent increases in inositol trisphosphate (IP₃) and diacylglycerol (DAG), leading to a rise in intracellular calcium and activation of protein kinase C (PKC).

Caption: Simplified Endothelin Signaling Pathway.

Experimental Workflow for GPCR Antagonist Selectivity

The process of determining the selectivity of a G-protein coupled receptor (GPCR) antagonist like this compound involves a series of well-defined steps, from initial compound handling to final data analysis.

Caption: Workflow for Determining GPCR Antagonist Selectivity.

An In-depth Technical Guide to the Downstream Signaling Pathways Modulated by TBC3711

Audience: Researchers, scientists, and drug development professionals.

Core Topic: A detailed exploration of the downstream signaling pathways affected by TBC3711, a potent and highly selective endothelin A (ETA) receptor antagonist.

Introduction

This compound is a next-generation, orally bioavailable small molecule that functions as a highly selective antagonist of the endothelin A (ETA) receptor.[1] It exhibits over 100,000-fold selectivity for the ETA receptor compared to the endothelin B (ETB) receptor.[1] As an antagonist, this compound does not possess its own downstream signaling pathways. Instead, its mechanism of action is the inhibition of signaling cascades initiated by the binding of the potent vasoconstrictor peptide, endothelin-1 (ET-1), to the ETA receptor.[1] This guide provides a comprehensive overview of these ETA receptor-mediated signaling pathways, the quantitative aspects of their modulation, and detailed experimental protocols for their investigation. Understanding these pathways is critical for research into conditions where the endothelin system is implicated, such as hypertension, congestive heart failure, and certain cancers.[1]

Core Downstream Signaling Pathways of the Endothelin A Receptor

The ETA receptor is a G-protein coupled receptor (GPCR) that, upon activation by ET-1, primarily couples to the Gq/11 family of G-proteins. This initiates a cascade of intracellular events that ultimately lead to various physiological responses, including vasoconstriction, cell proliferation, and hypertrophy. The key signaling pathways are detailed below.

The Gq/Phospholipase C (PLC) Pathway

The canonical signaling pathway activated by the ETA receptor is mediated by Gαq. This pathway involves the following key steps:

-

Activation of Phospholipase C (PLC): Upon ET-1 binding, the activated Gαq subunit stimulates phospholipase C-β (PLCβ).

-

Generation of Second Messengers: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][3]

-

Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[4][5] This initial transient increase in intracellular calcium is often followed by a sustained phase of elevated calcium due to the influx of extracellular calcium through store-operated and receptor-operated channels.[6][7]

-

Activation of Protein Kinase C (PKC): DAG, along with the increased intracellular calcium, activates protein kinase C (PKC). Activated PKC then phosphorylates a multitude of downstream target proteins, leading to various cellular responses.

Caption: The Gq/PLC signaling pathway activated by the ETA receptor and inhibited by this compound.

Mitogen-Activated Protein Kinase (MAPK) Pathway

Activation of the ETA receptor also leads to the stimulation of the MAPK cascade, particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2). This pathway is crucial for cell growth, proliferation, and differentiation. The activation of ERK1/2 by ET-1 is complex and can occur through several mechanisms, often involving PKC and receptor tyrosine kinase (RTK) transactivation.

-

PKC-Dependent Activation: PKC, activated via the Gq/PLC pathway, can phosphorylate and activate components of the MAPK cascade, such as Raf, which in turn activates MEK, leading to ERK1/2 phosphorylation.

-

RTK Transactivation: ETA receptor activation can lead to the transactivation of receptor tyrosine kinases like the epidermal growth factor receptor (EGFR). This can occur through various mechanisms, including the activation of matrix metalloproteinases (MMPs) that cleave and release EGFR ligands. The transactivated EGFR then initiates the canonical Ras/Raf/MEK/ERK signaling cascade.

Caption: ETA receptor-mediated activation of the MAPK/ERK signaling pathway.

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway

The PI3K/Akt signaling pathway is another important downstream effector of the ETA receptor, playing a key role in cell survival, growth, and metabolism. Activation of this pathway can also be initiated through G-protein dependent mechanisms or RTK transactivation.

-

G-protein Mediated Activation: The βγ subunits of the Gq protein can directly activate PI3K.

-

RTK Transactivation-Dependent Activation: Transactivation of RTKs, such as the EGFR, leads to the recruitment and activation of PI3K at the plasma membrane.

-

Downstream Signaling: Activated PI3K phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1). This co-localization facilitates the phosphorylation and activation of Akt by PDK1 and other kinases like mTORC2. Activated Akt then phosphorylates a wide range of substrates, promoting cell survival and inhibiting apoptosis.

Caption: ETA receptor-mediated activation of the PI3K/Akt signaling pathway.

Quantitative Data on ETA Receptor Signaling

The following tables summarize quantitative data related to the activation of ETA receptor downstream signaling pathways. These values are indicative and can vary depending on the cell type and experimental conditions.

Table 1: Potency of this compound and Related Compounds

| Compound | Target Receptor | IC50 / Ki | Species | Reference |

| This compound | ETA | 0.08 nM (IC50) | Not Specified | [8] |

| Sitaxsentan (TBC11251) | ETA | 1.4 nM (IC50) | Not Specified | [8] |

| BQ-123 | ETA | - | Rat | [9] |

| BQ-610 | ETA | - | Mouse | [9] |

Table 2: Dose- and Time-Dependent Effects of Endothelin-1 on Downstream Signaling

| Signaling Event | Cell Type | ET-1 Concentration | Time Point | Observed Effect | Reference |

| ERK1/2 Phosphorylation | Neonatal Rat Cardiomyocytes | 10 nM | 5 min (peak) | Maximal phosphorylation | [10] |

| ERK1/2 Phosphorylation | 3T3-L1 Preadipocytes | 100 nM | 1 hour | Increased phosphorylation | [11] |

| c-JUN Phosphorylation | 3T3-L1 Preadipocytes | 100 nM | 1 hour | Increased phosphorylation | [11] |

| STAT3 Phosphorylation | 3T3-L1 Preadipocytes | 100 nM | 1 hour | Increased phosphorylation | [11] |

| AMPK Phosphorylation | 3T3-L1 Preadipocytes | 100 nM | 1 hour | Increased phosphorylation | [11] |

| PKCα/βII Phosphorylation | 3T3-L1 Preadipocytes | 100 nM | 1 hour | Increased phosphorylation | [11] |

| Intracellular Ca2+ Increase | Mouse Collecting Tubule Cells | 10⁻⁹ to 10⁻⁶ M | Biphasic (initial peak, sustained elevation) | Dose-dependent increase | [6] |

| ⁴⁵Ca²⁺ Efflux | Rabbit Aortic Smooth Muscle Cells | 10 pM to 100 nM (EC50 ~60 pM) | - | Concentration-dependent efflux | [5] |

Experimental Protocols

Measurement of Intracellular Calcium Concentration using Fura-2 AM

This protocol describes the use of the ratiometric fluorescent indicator Fura-2 AM to measure changes in intracellular calcium concentration ([Ca²⁺]i) following ETA receptor stimulation.

Materials:

-

Fura-2 AM (acetoxymethyl ester)

-

Anhydrous DMSO

-

Pluronic F-127

-

HEPES-buffered Hank's Balanced Salt Solution (HBSS) or other suitable buffer

-

Probenecid (optional, to prevent dye extrusion)

-

Cultured cells expressing ETA receptors

-

Fluorescence plate reader or microscope with 340 nm and 380 nm excitation filters and a ~510 nm emission filter

Procedure:

-

Cell Preparation: Seed cells onto a 96-well black, clear-bottom plate or on glass coverslips to achieve 80-90% confluency on the day of the experiment.

-

Loading Solution Preparation:

-

Prepare a 1-5 mM stock solution of Fura-2 AM in anhydrous DMSO.

-

Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.

-

For the final loading buffer, dilute the Fura-2 AM stock solution to a final concentration of 1-5 µM in HBSS. Add Pluronic F-127 to a final concentration of 0.02-0.04% to aid in dye solubilization. If using, add probenecid to a final concentration of 1-2.5 mM.

-

-

Cell Loading:

-

Remove the culture medium from the cells and wash once with HBSS.

-

Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

-

-

Washing and De-esterification:

-

Remove the loading solution and wash the cells 2-3 times with fresh, pre-warmed HBSS (containing probenecid if used previously) to remove extracellular dye.

-

Add fresh HBSS and incubate for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the AM ester by intracellular esterases.

-

-

Calcium Measurement:

-

Place the plate or coverslip in the fluorescence imaging system.

-

Measure the baseline fluorescence by alternating excitation at 340 nm and 380 nm and recording the emission at ~510 nm.

-

Add the ETA receptor agonist (e.g., ET-1) and immediately begin recording the fluorescence changes over time. To test the effect of this compound, pre-incubate the cells with the antagonist before adding ET-1.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380).

-

The change in this ratio over time reflects the change in intracellular calcium concentration.

-

Caption: Experimental workflow for intracellular calcium imaging using Fura-2 AM.

Western Blotting for Phosphorylated ERK1/2

This protocol details the detection of phosphorylated ERK1/2 (p-ERK1/2) as a measure of MAPK pathway activation.

Materials:

-

Cultured cells expressing ETA receptors

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels, buffers, and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Culture cells to the desired confluency.

-

Starve cells in serum-free medium for several hours to reduce basal kinase activity.

-

Pre-treat with this compound or vehicle for the desired time.

-

Stimulate with ET-1 for various time points (e.g., 0, 5, 10, 15, 30, 60 minutes).

-

Immediately after stimulation, wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Stripping and Re-probing:

-

To normalize for protein loading, strip the membrane using a stripping buffer.

-

Re-probe the membrane with an antibody against total ERK1/2, following the same immunoblotting and detection steps.

-

-

Data Analysis:

-

Quantify the band intensities for both p-ERK1/2 and total ERK1/2 using densitometry software.

-

Express the results as the ratio of p-ERK1/2 to total ERK1/2.

-

Caption: Experimental workflow for Western blot analysis of p-ERK1/2.

Conclusion

This compound is a valuable research tool for elucidating the physiological and pathological roles of the endothelin system. Its high selectivity for the ETA receptor allows for the specific interrogation of the downstream signaling pathways mediated by this receptor. A thorough understanding of the Gq/PLC, MAPK, and PI3K/Akt pathways, and the methodologies to quantify their activation, is essential for researchers in cardiovascular and oncology drug development. The data and protocols provided in this guide serve as a comprehensive resource for investigating the intricate signaling networks modulated by ETA receptor antagonists like this compound.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. hellobio.com [hellobio.com]

- 3. Endothelin Receptor Antagonists: Status Quo and Future Perspectives for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Endothelin-1 increases intracellular calcium mobilization but not calcium uptake in rabbit vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Endothelin 1 increases cell calcium in mouse collecting tubule cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The interdependence of Endothelin-1 and Calcium: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Contrasting Actions of Endothelin ETA and ETB Receptors in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Endothelin-1 stimulates preadipocyte growth via the PKC, STAT3, AMPK, c-JUN, ERK, sphingosine kinase, and sphingomyelinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Differential ERK1/2 Signaling and Hypertrophic Response to Endothelin-1 in Cardiomyocytes from SHR and Wistar-Kyoto Rats: A Potential Target for Combination Therapy of Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.physiology.org [journals.physiology.org]

TBC3711: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of TBC3711, a potent and selective endothelin-A (ET-A) receptor antagonist. The information is compiled from publicly available scientific literature and databases.

Introduction

This compound, chemically known as N-(2-Acetyl-4,6-dimethylphenyl)-3-(3,4-dimethylisoxazol-5-ylsulfamoyl)thiophene-2-carboxamide, is a second-generation, orally bioavailable endothelin antagonist.[1][2] It was developed as a potential therapeutic agent for conditions such as congestive heart failure, hypertension, and pulmonary hypertension.[3] this compound is a small molecule designed to selectively block the action of endothelin on the ET-A receptor, a key mediator of vasoconstriction and smooth muscle cell proliferation.[3]

Discovery and Rationale

The development of this compound stemmed from research aimed at improving the pharmacokinetic profile of earlier endothelin antagonists. The introduction of an ortho-acyl group on the anilino ring was found to enhance oral absorption.[1][2] This led to the synthesis and evaluation of a series of compounds with various electron-withdrawing groups at the ortho position, ultimately identifying this compound (also referred to as compound 7z in some literature) as a clinical candidate.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Potency and Selectivity

| Parameter | Value | Reference |

| ET-A Receptor IC50 | 0.08 nM | [1][2] |

| ET-A/ET-B Selectivity | 441,000-fold | [1][2] |

Table 2: Pharmacokinetic Profile

| Species | Parameter | Value | Reference |

| Rat | Oral Bioavailability | ~100% | [1][2] |

| Human | Half-life (t1/2) | 6-7 hours | [1][2] |

| Human | Oral Bioavailability | >80% | [1][2] |

Mechanism of Action: Endothelin-A Receptor Signaling

This compound functions as a selective antagonist of the endothelin-A (ET-A) receptor, a G-protein coupled receptor (GPCR). The binding of endothelin-1 (ET-1) to the ET-A receptor typically triggers a cascade of intracellular signaling events that lead to vasoconstriction, cell proliferation, and inflammation. This compound competitively inhibits this binding, thereby blocking these downstream effects.

The signaling pathway initiated by ET-A receptor activation is complex and involves multiple G-proteins and downstream effectors. The diagram below illustrates the key components of this pathway.

Caption: Endothelin-A Receptor Signaling Pathway and this compound Inhibition.

Synthesis of this compound

While the primary literature cites the synthesis of this compound, a detailed, step-by-step experimental protocol is not publicly available in the accessed resources. The synthesis would generally involve the coupling of a substituted thiophene-2-carboxamide with a sulfonyl chloride derivative of 3,4-dimethylisoxazole.

The general synthetic approach for related thiophene carboxamide derivatives often involves the following key steps, as illustrated in the workflow diagram below.

Caption: General Experimental Workflow for Thiophene Carboxamide Synthesis.

Experimental Protocols

Detailed experimental protocols for the specific synthesis of this compound and the assays used for its characterization are not available in the public domain through the conducted searches. For researchers intending to replicate or build upon this work, it is recommended to consult the primary publication:

-

Wu, C., et al. (2004). Discovery, Modeling, and Human Pharmacokinetics of N-(2-Acetyl-4,6-dimethylphenyl)-3-(3,4-dimethylisoxazol-5-ylsulfamoyl)thiophene-2-carboxamide (this compound), a Second Generation, ETA Selective, and Orally Bioavailable Endothelin Antagonist. Journal of Medicinal Chemistry, 47(8), 1969–1986.

Conclusion

This compound is a highly potent and selective ET-A receptor antagonist with favorable pharmacokinetic properties, making it a significant compound in the study of endothelin-mediated diseases. While detailed synthetic protocols remain proprietary, the available data on its discovery, mechanism of action, and key pharmacological parameters provide a strong foundation for further research and development in this area.

References

An In-Depth Technical Guide to the In Vitro Biological Functions of TBC Domain-Containing Proteins as Rab GTPase-Activating Proteins

To the Researcher: Our comprehensive search of the scientific literature did not yield specific information for a protein designated "TBC3711." It is possible that this is a novel or uncharacterized protein, or the identifier may be inaccurate. However, the "TBC" designation strongly suggests membership in the large family of TBC (Tre-2/Bub2/Cdc16) domain-containing proteins, which are key regulators of intracellular membrane trafficking.

This guide provides a detailed overview of the core in vitro biological functions of TBC domain-containing proteins, focusing on their role as GTPase-Activating Proteins (GAPs) for Rab GTPases. The principles, experimental protocols, and data presented here are broadly applicable to the characterization of any new or known TBC domain protein.

Core Biological Function: Rab GTPase Inactivation

The central function of TBC domain proteins is to act as GAPs for Rab GTPases. Rab proteins are molecular switches that cycle between an active, GTP-bound state and an inactive, GDP-bound state.[1][2] In their active state, Rabs recruit effector proteins to specific membrane compartments, thereby controlling vesicle formation, transport, and fusion.[2][3]

TBC domain proteins accelerate the intrinsically slow rate of GTP hydrolysis by Rab proteins, converting them to the inactive GDP-bound form.[3][4] This "switching off" of the Rab protein leads to the release of its effectors and the termination of its downstream signaling, thus providing precise spatial and temporal control over membrane trafficking events.

The specificity of a TBC domain protein for a particular subset of the ~70 human Rab proteins is a critical determinant of its biological function.[5]

Quantitative Assessment of GAP Activity

The GAP activity of a TBC domain protein is the cornerstone of its in vitro characterization. Various assays can be employed to measure the hydrolysis of GTP to GDP by a specific Rab GTPase in the presence of the TBC protein.

Table 1: Quantitative GAP Activity Assays

| Assay Type | Principle | Typical Readout | Advantages | Disadvantages |

| Radioactive Filter Binding | Measures the decrease in radiolabeled [γ-³²P]GTP bound to the Rab protein over time as it is hydrolyzed to GDP.[6] | Scintillation counting of bound ³²P | Direct, sensitive | Requires handling of radioactive materials, endpoint assay |

| Phosphate Release | Monitors the release of inorganic phosphate (Pi) from GTP hydrolysis using a fluorescent phosphate-binding protein.[7] | Increase in fluorescence | Real-time, continuous monitoring | Can be sensitive to buffer components |

| Nucleotide Exchange | Measures the binding of a fluorescently labeled GTP analog (e.g., mant-GTP) to the Rab protein and its subsequent hydrolysis. | Decrease in fluorescence polarization or intensity | Non-radioactive, real-time | Indirect measurement of hydrolysis |

| Luminescence-Based | Quantifies the amount of GTP remaining after the GAP reaction. The remaining GTP is converted to ATP, which is then used in a luciferase reaction. | Luminescence signal (inversely proportional to GAP activity) | High-throughput, sensitive | Indirect measurement |

Experimental Protocol: In Vitro GAP Activity Assay (Luminescence-Based)

This protocol provides a general framework for assessing the GAP activity of a TBC domain protein using a commercially available assay like the GTPase-Glo™ Assay.

I. Reagents and Materials:

-

Purified recombinant TBC domain protein (full-length or catalytic domain)

-

Purified recombinant Rab GTPase of interest

-

GTP solution

-

GTPase/GAP reaction buffer (typically contains Tris-HCl, MgCl₂, and a reducing agent like DTT)

-

GTPase-Glo™ Reagent and Detection Reagent

-

White, opaque 384-well plates

-

Plate-reading luminometer

II. Experimental Procedure:

-

Rab GTPase Loading (optional but recommended): To ensure the Rab protein is in the active GTP-bound state, it can be pre-loaded with GTP in the presence of a chelating agent like EDTA, followed by the addition of excess MgCl₂ to lock the GTP in place.

-

Reaction Setup: In a 384-well plate, prepare the GAP reaction by adding the TBC protein (at various concentrations to determine the EC₅₀) and the GTP-loaded Rab GTPase at a fixed concentration in the GTPase/GAP buffer.

-

Initiation of Reaction: Start the reaction by adding a fixed concentration of GTP. The final reaction volume is typically small (e.g., 10 µL).

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to allow for GTP hydrolysis.

-

GTP Detection: Add the GTPase-Glo™ Reagent, which stops the GAP reaction and converts the remaining GTP to ATP. Incubate for 30 minutes.

-

Luminescence Measurement: Add the Detection Reagent, which contains luciferase and luciferin, and measure the luminescence signal. The signal is inversely proportional to the GAP activity.

III. Data Analysis:

-

Plot the luminescence signal against the concentration of the TBC protein.

-

Fit the data to a dose-response curve to determine the EC₅₀, which represents the concentration of the TBC protein required to stimulate 50% of the maximal GTP hydrolysis.

Visualization of Key Processes

Diagram 1: Rab GTPase Cycle and the Role of TBC Proteins

Caption: The Rab GTPase cycle is regulated by GEFs and GAPs.

Diagram 2: Experimental Workflow for In Vitro GAP Assay

Caption: A generalized workflow for determining TBC protein GAP activity in vitro.

Interaction with Rab Proteins and Substrate Specificity

Identifying the specific Rab GTPase substrates of a TBC protein is crucial for understanding its cellular function.

Table 2: Methods for Determining Rab Substrate Specificity

| Method | Principle | Readout | Advantages | Disadvantages |

| In Vitro GAP Assay Panel | The GAP activity of the TBC protein is tested against a panel of different purified Rab GTPases. | As per GAP assay used | Direct functional evidence | Requires purification of many Rab proteins |

| Yeast Two-Hybrid (Y2H) | Screens for protein-protein interactions between the TBC protein and a library of Rab proteins in yeast. | Reporter gene activation | High-throughput screening | Prone to false positives and negatives |

| Co-immunoprecipitation (Co-IP) | An antibody against the TBC protein is used to pull it down from cell lysates, and interacting Rab proteins are identified by Western blotting or mass spectrometry. | Detection of Rab protein in the immunoprecipitate | Detects interactions in a cellular context | May not distinguish direct from indirect interactions |

| Affinity Pull-down | A purified, tagged TBC protein is incubated with cell lysate or a mixture of purified Rab proteins, and interacting partners are pulled down and identified. | Detection of bound Rab proteins | Can identify direct interactions | May miss transient or low-affinity interactions |

Cellular Localization and Signaling Pathways

While this guide focuses on in vitro functions, it is important to note that the subcellular localization of a TBC protein often provides clues to its relevant Rab substrates and the signaling pathways it regulates. For example, a TBC protein localized to the Golgi apparatus is more likely to interact with Rab proteins that function in Golgi trafficking.

The activity of TBC proteins can also be regulated by upstream signaling pathways, often through phosphorylation. For instance, the TBC protein AS160 (TBC1D4) is phosphorylated by the kinase Akt in response to insulin signaling. This phosphorylation inhibits its GAP activity, leading to the activation of Rab proteins that promote the translocation of the glucose transporter GLUT4 to the plasma membrane.[4]

Diagram 3: Generalized Signaling Pathway Involving a TBC Protein

Caption: Regulation of TBC protein activity by upstream signaling cascades.

Conclusion

The in vitro characterization of a TBC domain-containing protein is fundamental to understanding its role in cellular physiology. By systematically assessing its GAP activity, identifying its specific Rab substrates, and investigating its regulation by upstream signaling events, researchers can elucidate the precise mechanisms by which it controls membrane trafficking. The methodologies and conceptual frameworks presented in this guide provide a robust starting point for the functional analysis of any novel TBC domain protein.

References

- 1. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Substrate specificity and effect on GLUT4 translocation of the Rab GTPase-activating protein Tbc1d1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. TBC1D1 (D2Y8M) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 5. The LRRK2 kinase substrates Rab8a and Rab10 contribute complementary but distinct disease-relevant phenotypes in human neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Distinct single-cell signaling characteristics are conferred by the MyD88 and TRIF pathways during TLR4 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. genular.atomic-lab.org [genular.atomic-lab.org]

Preclinical Research Findings on TBC3711: A Comprehensive Analysis

Information regarding preclinical research findings for a compound specifically designated as TBC3711 is not available in the public domain based on the current search results.

Extensive searches for "this compound preclinical research findings" and related terms did not yield any specific scientific literature, press releases, or clinical trial information for a molecule with this identifier. The initial search results provided general information about the nature of preclinical studies and mentioned other therapeutic candidates from various companies, but none were identified as this compound.

Therefore, it is not possible to provide an in-depth technical guide, including quantitative data, experimental protocols, or signaling pathway diagrams, for a compound named this compound at this time. Further clarification on the compound's name or alternative designations would be necessary to retrieve the requested information.

TBC3711: An In-Depth Technical Review of its Therapeutic Potential in Hypertension

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TBC3711 is a potent and highly selective endothelin-A (ETa) receptor antagonist that was investigated for its therapeutic potential in hypertension, particularly resistant hypertension. As a next-generation endothelin receptor antagonist, it demonstrated high oral bioavailability and over 100,000-fold selectivity for the ETa receptor over the endothelin-B (ETb) receptor.[1] Preclinical studies in animal models of pulmonary hypertension showed promising results, with this compound significantly attenuating disease progression and improving hemodynamic parameters.[2] A Phase 2 clinical trial was initiated to evaluate its efficacy in patients with uncontrolled hypertension; however, the development for this indication was discontinued by the sponsor for reasons unrelated to safety or efficacy.[3][4] This guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, preclinical findings, and clinical trial design.

Mechanism of Action: Selective Endothelin-A Receptor Antagonism

The therapeutic rationale for this compound in hypertension is centered on the blockade of the endothelin-1 (ET-1) signaling pathway. ET-1 is a potent vasoconstrictor peptide that plays a significant role in the pathophysiology of hypertension through its interaction with ETa and ETb receptors.[5][6]

-

ETa Receptor Activation: Located on vascular smooth muscle cells, the activation of ETa receptors by ET-1 mediates vasoconstriction, leading to an increase in blood pressure.[7] This activation also promotes proliferative, inflammatory, and fibrotic changes in blood vessels.[5]

-

This compound's Role: this compound acts as a selective antagonist of the ETa receptor. By blocking this receptor, it inhibits the downstream effects of ET-1, leading to vasodilation and a reduction in blood pressure. Its high selectivity for the ETa receptor is a key characteristic.[1]

Figure 1: this compound Signaling Pathway

Preclinical Evidence

A key preclinical study investigated the efficacy of this compound in a rat model of monocrotaline-induced pulmonary hypertension.[2]

Experimental Protocol

-

Animal Model: Male Sprague-Dawley rats were injected with monocrotaline to induce pulmonary hypertension.

-

Treatment: From day 21 to 35 post-injection, rats were randomized to receive either this compound (30 mg/kg body weight/day) or a placebo orally.

-

Assessments:

-

Echocardiographic measurements of hemodynamic and right-heart hypertrophy parameters were performed.

-

On day 35, invasive hemodynamic and right-heart hypertrophy measurements were taken.

-

Histologic assessments of pulmonary vascular and right-heart remodeling were conducted.[2]

-

Figure 2: Preclinical Experimental Workflow

Preclinical Findings

This compound demonstrated significant therapeutic benefits in the rat model. The results suggested an improvement in established pulmonary hypertension.[2]

| Parameter | Outcome with this compound Treatment |

| Hemodynamics | Significantly improved compared to placebo. |

| Right-Heart Hypertrophy | Significantly attenuated compared to placebo. |

| Pulmonary Vascular Remodeling | Ameliorated muscularization and medial wall thickness of distal pulmonary vessels. |

| Right Ventricle Histology | Significant reduction in fibrosis and cardiomyocyte size. |

| Table 1: Summary of Preclinical Results for this compound in a Rat Model of Pulmonary Hypertension[2] |

Clinical Development for Resistant Hypertension

This compound entered a Phase 2 clinical trial to assess its safety and efficacy in patients with uncontrolled hypertension. However, the trial was terminated.

Clinical Trial Design (NCT00272961)

-

Title: A Study of Different Doses of this compound in Patients With Uncontrolled High Blood Pressure Already Taking Medications For High Blood Pressure.[3]

-

Objective: To determine a safe and effective dose of this compound in patients with resistant hypertension.[3][4]

-

Study Design: A 12-week, multicenter, randomized, double-blind, placebo-controlled study was planned to evaluate four once-daily oral doses of this compound.[8]

-

Population: Approximately 150 patients with resistant hypertension who were on a stable anti-hypertensive drug regimen for at least 30 days.[4][8]

-

Intervention: Patients were to receive either this compound or a placebo concomitantly with their existing antihypertensive medications.[8]

-

Primary Outcome: Blood pressure measurements taken pre-dose and two hours post-dose.[8]

-

Status: The study was stopped on August 5, 2008, by the sponsor, Pfizer. This decision was not based on any safety or efficacy concerns but was a strategic decision that the compound would not undergo further clinical development for resistant hypertension.[3][4]

| Trial Identifier | Phase | Condition | Intervention | Status | Reason for Stoppage |

| NCT00272961 | 2 | Resistant Hypertension | This compound (4 dose levels) vs. Placebo | Terminated | Sponsor's decision for no further clinical development; not based on safety or efficacy. |

| Table 2: Overview of this compound Clinical Trial in Resistant Hypertension[3][4][8] |

Conclusion and Future Perspective

This compound, a highly selective ETa receptor antagonist, showed promise in preclinical models, suggesting a potential therapeutic role in hypertension by targeting the endothelin pathway. However, despite entering Phase 2 clinical trials for resistant hypertension, its development for this indication was halted due to a strategic decision by the sponsor. Consequently, there is a lack of comprehensive clinical data to fully evaluate its efficacy and safety in hypertensive patients. While the endothelin receptor remains a viable target for treating resistant hypertension, as evidenced by the development of other drugs like aprocitentan, the clinical journey of this compound for this condition has concluded.[9][10]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Therapeutic efficacy of this compound in monocrotaline-induced pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. Endothelin as a clinical target in the treatment of systemic hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Endothelin and endothelin antagonists in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Endothelin Receptor Antagonists for the Treatment of Hypertension: Recent Data from Clinical Trials and Implementation Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. | BioWorld [bioworld.com]

- 9. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

- 10. Endothelin Receptor Antagonist Effective in Resistant Hypertension: PRECISION | tctmd.com [tctmd.com]

Methodological & Application

TBC3711 In Vitro Assay Protocols: Application Notes for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

TBC3711 is a potent and selective antagonist of the Endothelin-A (ETA) receptor, a G-protein coupled receptor (GPCR) implicated in vasoconstriction and cell proliferation.[1] This document provides detailed protocols for two standard in vitro assays essential for characterizing the pharmacological activity of this compound: a competitive radioligand binding assay to determine its affinity for the ETA receptor, and a functional cell-based calcium flux assay to measure its antagonistic potency. These protocols are designed to be accessible to researchers in pharmacology and drug discovery.

Introduction

The endothelin system plays a crucial role in vascular homeostasis, and its dysregulation is associated with various cardiovascular diseases. The ETA receptor, when activated by its endogenous ligand endothelin-1 (ET-1), triggers a signaling cascade that leads to vasoconstriction and smooth muscle cell proliferation. This compound is a next-generation endothelin antagonist that selectively blocks the ETA receptor, with over 100,000-fold selectivity against the ETB receptor.[1] Accurate and reproducible in vitro assays are critical for the continued research and development of such targeted therapies.

Signaling Pathway

The ETA receptor is a G-protein coupled receptor that, upon binding to endothelin-1, activates the Gq/11 protein. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), leading to a transient increase in cytosolic calcium concentration. This calcium signaling cascade mediates various cellular responses, including muscle contraction and cell growth.

Data Presentation

The following table summarizes hypothetical quantitative data for this compound and a known ETA receptor antagonist, BQ-123, which can be used as a positive control in the described assays.

| Compound | Assay Type | Target | Cell Line | Parameter | Value |

| This compound | Radioligand Binding | Human ETA Receptor | CHO-K1 | Ki | ~1.5 nM |

| Calcium Flux | Human ETA Receptor | CHO-K1 | IC50 | ~5.0 nM | |

| BQ-123 | Radioligand Binding | Human ETA Receptor | CHO-K1 | Ki | ~7.3 nM[2] |

| Calcium Flux | Human ETA Receptor | CHO-K1 | IC50 | ~10 nM |

Experimental Protocols

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of this compound for the ETA receptor by measuring its ability to compete with a radiolabeled ligand, [125I]ET-1.

-

Cell Membranes: Membrane preparations from Chinese Hamster Ovary (CHO) or U2OS cells stably expressing the human ETA receptor.

-

Radioligand: [125I]Endothelin-1 ([125I]ET-1)

-

Non-labeled Ligand: Endothelin-1 (ET-1)

-

Test Compound: this compound

-

Positive Control: BQ-123

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Scintillation Cocktail

-

96-well Filter Plates (e.g., GF/C)

-

Scintillation Counter

-

Membrane Preparation:

-

Thaw the cell membrane preparation on ice.

-

Resuspend the membranes in binding buffer to a final concentration of 5-10 µg of protein per well.

-

-

Assay Setup (96-well plate):

-

Total Binding: Add 50 µL of binding buffer, 50 µL of [125I]ET-1 (final concentration ~50 pM), and 100 µL of the membrane preparation.

-

Non-specific Binding (NSB): Add 50 µL of non-labeled ET-1 (final concentration ~1 µM), 50 µL of [125I]ET-1, and 100 µL of the membrane preparation.

-

Competitive Binding: Add 50 µL of this compound or BQ-123 at various concentrations (e.g., 10-11 to 10-5 M), 50 µL of [125I]ET-1, and 100 µL of the membrane preparation.

-

-

Incubation:

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

-

Filtration:

-

Rapidly filter the contents of each well through the 96-well filter plate using a vacuum manifold.

-

Wash each filter three times with 200 µL of ice-cold wash buffer.

-

-

Detection:

-

Dry the filter plate at 50°C for 30 minutes.

-

Add scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Calcium Flux Assay

This assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by the ETA receptor agonist, ET-1.

-

Cell Line: CHO or U2OS cells stably expressing the human ETA receptor.

-

Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Calcium Indicator Dye: Fluo-4 AM

-

Pluronic F-127 (optional, to aid dye loading)

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

-

Agonist: Endothelin-1 (ET-1)

-

Test Compound: this compound

-

Positive Control: BQ-123

-

96-well black, clear-bottom plates

-

Fluorescence Plate Reader with excitation at ~490 nm and emission at ~525 nm.

-

Cell Preparation:

-

Seed the ETA receptor-expressing cells into a 96-well black, clear-bottom plate at a density of 40,000-60,000 cells per well.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

-

-

Dye Loading:

-

Prepare a Fluo-4 AM loading solution (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127 in assay buffer).

-

Remove the cell culture medium and add 100 µL of the Fluo-4 AM loading solution to each well.

-

Incubate the plate at 37°C for 60 minutes.[3]

-

Gently wash the cells twice with 100 µL of assay buffer, leaving 100 µL of buffer in each well after the final wash.

-

-

Assay Performance:

-

Prepare serial dilutions of this compound and the positive control (BQ-123) in assay buffer.

-

Add 50 µL of the compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature.

-

Prepare a solution of ET-1 in assay buffer at a concentration that elicits a submaximal response (e.g., EC80, typically in the low nanomolar range).

-

Place the plate in the fluorescence plate reader.

-

Start the fluorescence measurement (kinetic read).

-

After a stable baseline is established (typically 10-20 seconds), add 50 µL of the ET-1 solution to all wells simultaneously using an automated dispenser if available.

-

Continue to measure the fluorescence intensity for at least 60-120 seconds.

-

-

Data Analysis:

-

The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

-

Normalize the data by expressing the response in the presence of the inhibitor as a percentage of the control response (ET-1 alone).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

References

TBC3711 Cell-Based Assay Development: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

TBC3711 is a potent and highly selective endothelin A (ETA) receptor antagonist. The endothelin system plays a crucial role in vasoconstriction and cell proliferation, and its dysregulation is implicated in various cardiovascular and fibrotic diseases. This compound is reported to be over 100,000-fold more selective for the ETA receptor over the endothelin B (ETB) receptor, making it a valuable tool for investigating ETA receptor signaling and a potential therapeutic agent.[1] These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound and similar ETA receptor antagonists.

The endothelin-1 (ET-1) peptide activates the ETA receptor, a G-protein coupled receptor (GPCR), initiating a cascade of intracellular signaling events. Primarily, the ETA receptor couples to Gαq, which activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events trigger downstream pathways, including the MAPK/ERK pathway, which ultimately regulate cellular processes like proliferation, migration, and extracellular matrix production.[2]

Data Presentation

Due to the limited publicly available in vitro data for this compound, the following tables present representative data for other selective ETA receptor antagonists, such as BQ-123, to illustrate the expected outcomes of the described assays. This data should be used as a reference for experimental design and data analysis.

Table 1: Inhibition of Endothelin-1 Induced Calcium Flux

| Compound | Cell Line | Agonist (ET-1) Concentration | IC50 (nM) |

| BQ-123 | Aortic Smooth Muscle Cells | 1 nM | 1.5 |

| Atrasentan | CHO-K1 (human ETA) | 0.1 nM | 0.8 |

| Zibotentan | Human Coronary Artery Smooth Muscle Cells | 1 nM | 2.0 |

Table 2: Inhibition of Endothelin-1 Induced Cell Proliferation

| Compound | Cell Line | Agonist (ET-1) Concentration | Assay Duration | IC50 (nM) |

| BQ-123 | Human Pulmonary Artery Smooth Muscle Cells | 10 nM | 72 hours | 12.5 |

| Ambrisentan | Rat Aortic Smooth Muscle Cells | 10 nM | 48 hours | 8.7 |

| Macitentan | Human Dermal Fibroblasts | 5 nM | 72 hours | 5.4 |

Signaling Pathways and Experimental Workflow Diagrams

To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided in DOT language script.

References

Application Notes and Protocols for TBC3711 in Animal Models for Efficacy Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

TBC3711 is a potent and highly selective next-generation endothelin-A (ETA) receptor antagonist.[1] The endothelin system, particularly the ETA receptor, is critically involved in vasoconstriction, cell proliferation, and inflammation, making it a key therapeutic target in various cardiovascular diseases.[2] this compound has been investigated for its therapeutic potential in conditions such as hypertension, congestive heart failure, and pulmonary hypertension. These application notes provide detailed protocols and summarized efficacy data from preclinical animal models to guide researchers in designing and executing their own studies with this compound.

Mechanism of Action: Endothelin-A Receptor Antagonism

Endothelin-1 (ET-1) is a powerful vasoconstrictor that exerts its effects through two receptor subtypes: ETA and ETB.[2] The ETA receptors are predominantly located on vascular smooth muscle cells and mediate vasoconstriction and cell proliferation.[2] In contrast, ETB receptors on endothelial cells primarily mediate vasodilation through the release of nitric oxide and prostacyclin, and also play a role in clearing circulating ET-1.[2]

This compound selectively blocks the ETA receptor, thereby inhibiting the downstream signaling cascade initiated by ET-1 binding. This selective antagonism is designed to prevent the detrimental effects of ETA receptor activation, such as sustained vasoconstriction and vascular remodeling, while preserving the beneficial functions of the ETB receptor.

Efficacy Studies in Pulmonary Hypertension Animal Models

Pulmonary hypertension (PH) is a life-threatening condition characterized by elevated pressure in the pulmonary arteries, leading to right heart failure. The endothelin system is a key contributor to the pathogenesis of PH. Preclinical studies in well-established animal models have demonstrated the therapeutic efficacy of this compound in mitigating the key pathological features of PH.

Monocrotaline-Induced Pulmonary Hypertension in Rats

This model is widely used to study the efficacy of potential PH therapies. Monocrotaline (MCT), a pyrrolizidine alkaloid, induces endothelial injury in the pulmonary vasculature, leading to progressive pulmonary hypertension, vascular remodeling, and right ventricular hypertrophy.

Methodology:

-

Animal Model: Male Wistar rats are injected with a single subcutaneous dose of monocrotaline (60 mg/kg) to induce pulmonary hypertension.

-

Treatment Groups: On day 21 post-MCT injection, rats are randomized into two groups:

-

This compound Group: Receives this compound at a dose of 30 mg/kg/day via oral gavage. The drug is suspended in methyl-cellulose.

-

Placebo Group: Receives an equal volume of the vehicle (methyl-cellulose) via oral gavage.

-

-

Treatment Duration: Daily treatment continues for 14 days, from day 21 to day 35 post-MCT injection.

-

Endpoint Analysis: On day 35, animals are euthanized for endpoint analysis, which includes:

-

Hemodynamic Measurements: Right ventricular systolic pressure (RVSP) and systemic arterial pressure (SAP) are measured to assess the severity of PH and the systemic effects of the drug.

-

Histological Analysis: The heart and lungs are collected for histological examination to evaluate right ventricle collagen content, cardiomyocyte size (hypertrophy), and pulmonary vascular remodeling.

-

| Parameter | Healthy Control | MCT + Placebo | MCT + this compound (30 mg/kg/day) |

| Hemodynamics | |||

| Right Ventricular Systolic Pressure (RVSP) (mmHg) | 29.3 ± 1.9 | 74.0 ± 3.6 | 54.7 ± 3.8 |

| Systemic Arterial Pressure (SAP) (mmHg) | Not reported | Not significantly changed | Not significantly changed |

| Right Ventricle Remodeling | |||

| Collagen Content (%) | 0.54 ± 0.03 | 2.60 ± 0.14 | 1.45 ± 0.05 |

| Cardiomyocyte Cross-Sectional Area (μm²) | 199 ± 8 | 484 ± 12 | 261 ± 9 |

Data presented as mean ± SEM. Data sourced from a study on the therapeutic efficacy of this compound in monocrotaline-induced pulmonary hypertension.[3]

Hypoxia-Induced Pulmonary Hypertension in Piglets